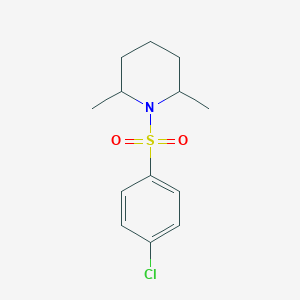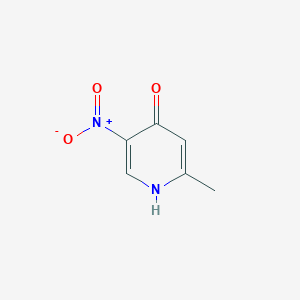![molecular formula C14H9N5O5 B187238 5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one CAS No. 21303-43-5](/img/structure/B187238.png)
5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one, also known as NPD1, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one exerts its neuroprotective effects through multiple mechanisms. It can activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and anti-inflammatory genes. 5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one can also inhibit the activation of microglia, which are immune cells in the brain that can produce harmful substances under certain conditions.
Efectos Bioquímicos Y Fisiológicos
5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one has been shown to reduce oxidative stress and inflammation in various cell and animal models. It can also improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease and ischemic stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one is its ability to cross the blood-brain barrier, which allows it to exert its neuroprotective effects in the brain. However, 5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one can be difficult to synthesize in large quantities, which may limit its use in certain experiments.
Direcciones Futuras
Future research on 5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one could focus on its potential therapeutic applications in other diseases, such as multiple sclerosis and traumatic brain injury. Additionally, further studies could investigate the optimal dosage and administration methods of 5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one for maximum efficacy. Finally, research could explore the potential side effects of 5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one and ways to mitigate them.
In conclusion, 5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one is a synthetic compound that has shown promise as a potential therapeutic agent for various diseases. Its neuroprotective effects have been demonstrated through multiple mechanisms, and further research could lead to new treatments for these diseases.
Métodos De Síntesis
5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one is synthesized through a multi-step process involving the condensation of 2-nitroaniline with hydrazine hydrate to form 2-(2-nitrophenyl)hydrazine. This intermediate is then reacted with 5-nitroisatin in the presence of a catalyst to yield 5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one.
Aplicaciones Científicas De Investigación
5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke. Research has shown that 5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one can protect neurons from oxidative stress and inflammation, which are common factors in these diseases.
Propiedades
Número CAS |
21303-43-5 |
|---|---|
Nombre del producto |
5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one |
Fórmula molecular |
C14H9N5O5 |
Peso molecular |
327.25 g/mol |
Nombre IUPAC |
5-nitro-3-[(2-nitrophenyl)diazenyl]-1H-indol-2-ol |
InChI |
InChI=1S/C14H9N5O5/c20-14-13(9-7-8(18(21)22)5-6-10(9)15-14)17-16-11-3-1-2-4-12(11)19(23)24/h1-7,15,20H |
Clave InChI |
KEMGCBREPNRODV-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)NNC2=C3C=C(C=CC3=NC2=O)[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
C1=CC=C(C(=C1)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C(=C1)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O)[N+](=O)[O-] |
Otros números CAS |
21303-43-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



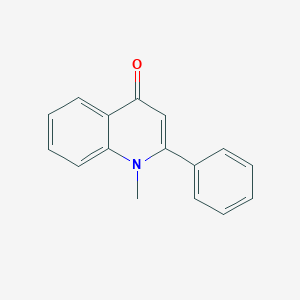
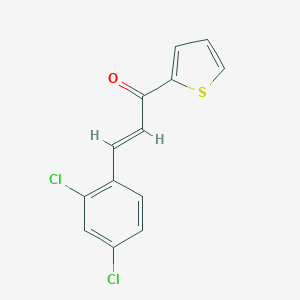
![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187160.png)
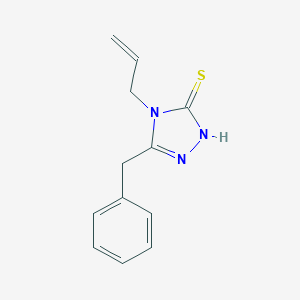
![3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B187165.png)
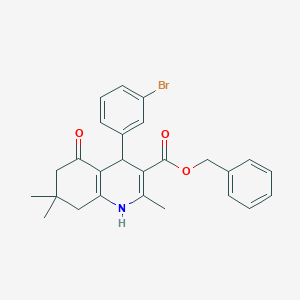
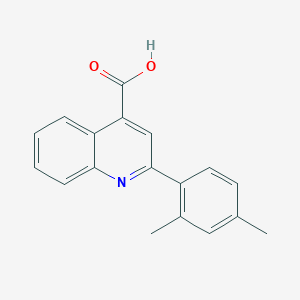
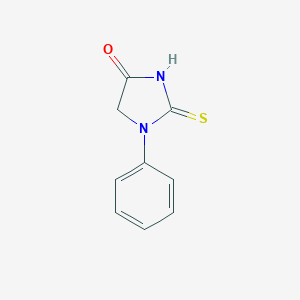
![Diethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B187172.png)
